Edetate calcium disodium trihydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Edetate calcium disodium trihydrate is synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with calcium and sodium hydroxides. The reaction typically involves dissolving EDTA in water, followed by the addition of calcium hydroxide and sodium hydroxide under controlled pH conditions. The mixture is then heated to facilitate the reaction, resulting in the formation of edetate calcium disodium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity. The final product is typically crystallized, filtered, and dried to obtain the trihydrate form .
Chemical Reactions Analysis
Types of Reactions
Edetate calcium disodium trihydrate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure .
Common Reagents and Conditions
The common reagents involved in the chelation process include metal ions such as lead, zinc, cadmium, and mercury. The reactions usually occur in aqueous solutions under neutral to slightly alkaline conditions .
Major Products Formed
The major products formed from these reactions are the metal-EDTA complexes, which are water-soluble and can be excreted from the body. For example, when edetate calcium disodium reacts with lead ions, it forms a lead-EDTA complex that is excreted in the urine .
Scientific Research Applications
Mechanism of Action
Edetate calcium disodium trihydrate exerts its effects through chelation. It binds to metal ions, forming stable, water-soluble complexes that are excreted from the body via the kidneys. The chelation process involves the displacement of calcium ions by more toxic metal ions, such as lead, which are then excreted in the urine . This reduces the concentration of toxic metals in the body and mitigates their harmful effects .
Comparison with Similar Compounds
Similar Compounds
Edetate disodium: Similar to edetate calcium disodium but lacks calcium.
Edetic acid: The parent compound of EDTA, used in various applications but not as effective in chelation therapy without forming salts.
Uniqueness
Edetate calcium disodium trihydrate is unique due to its ability to chelate metal ions without causing significant depletion of essential calcium ions in the body. This makes it safer for use in chelation therapy compared to other EDTA salts .
Properties
IUPAC Name |
calcium;disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;trihydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Ca.2Na.3H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;3*1H2/q;+2;2*+1;;;/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLGJDRDNVYESE-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.[Na+].[Na+].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18CaN2Na2O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23411-34-9 | |
Record name | Calciate(2-), [[N,N'-1,2-ethanediylbis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']-, disodium, hydrate, (OC-6-21) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.522 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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